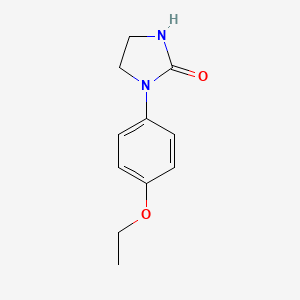

1-(4-Ethoxyphenyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-10-5-3-9(4-6-10)13-8-7-12-11(13)14/h3-6H,2,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGPJFVVOCIVPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 1-(4-Ethoxyphenyl)imidazolidin-2-one can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy, phenyl, and imidazolidin-2-one moieties. The ethoxy group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The aromatic protons on the para-substituted phenyl ring are anticipated to appear as a pair of doublets, characteristic of an AA'BB' system. The imidazolidin-2-one ring protons, specifically the two methylene groups (-CH₂-CH₂-), are expected to appear as two triplets, integrating to two protons each. Analysis of related 1,3-diarylimidazolidines indicates that the N-aryl group influences the chemical shifts of the ring protons. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C=O) of the urea (B33335) moiety, which typically resonates at a high chemical shift (around 163 ppm for similar structures), and the carbons of the aromatic ring. nih.gov The methylene carbons of the imidazolidin-2-one ring will also have characteristic shifts. nih.gov

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shifts Data predicted based on analysis of analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethoxy -CH₃ | ~ 1.4 | Triplet |

| Ethoxy -CH₂- | ~ 4.0 | Quartet |

| Aromatic H (ortho to -OEt) | ~ 6.9 | Doublet |

| Aromatic H (ortho to -N) | ~ 7.5 | Doublet |

| Imidazolidinone -N-CH₂- | ~ 3.9 | Triplet |

| Imidazolidinone -CH₂-N- | ~ 3.5 | Triplet |

¹³C NMR Predicted Chemical Shifts Data predicted based on analysis of analogous structures. nih.govorganicchemistrydata.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | ~ 15 |

| Ethoxy -CH₂- | ~ 64 |

| Imidazolidinone -CH₂- | ~ 40 |

| Imidazolidinone -CH₂- | ~ 49 |

| Aromatic C (ipso, attached to N) | ~ 132 |

| Aromatic C (ortho to N) | ~ 120 |

| Aromatic C (ortho to OEt) | ~ 115 |

| Aromatic C (ipso, attached to OEt) | ~ 156 |

| Imidazolidinone C=O | ~ 158-164 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent peak would be the strong carbonyl (C=O) stretch of the cyclic urea group, typically found in the region of 1680-1720 cm⁻¹. Other significant absorptions include the C-N stretching vibrations of the amide and amine functionalities, aromatic C=C stretching bands, and the C-O stretching of the aryl ether. Aliphatic and aromatic C-H stretching vibrations will also be present.

Characteristic IR Absorption Bands for this compound Data predicted based on characteristic functional group frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (if present, secondary amine) | Stretch | 3200 - 3400 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Cyclic Urea) | Stretch | 1680 - 1720 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-O (Aryl Ether) | Asymmetric Stretch | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₁₁H₁₄N₂O₂), the molecular weight is 206.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 206.

The fragmentation of the molecule would likely proceed through several pathways. libretexts.orgnih.gov Common fragmentation includes the loss of the ethyl group from the ethoxy substituent, cleavage of the ether bond, and fragmentation of the imidazolidin-2-one ring. libretexts.orgnih.gov The α-cleavage adjacent to the carbonyl group is a characteristic fragmentation pathway for such compounds. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound Data predicted based on common fragmentation patterns. libretexts.orgyoutube.com

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 206 | [M]⁺ | Molecular Ion |

| 177 | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |

| 163 | [M - C₂H₃O]⁺ | Loss of acetyl radical |

| 149 | [C₈H₉N₂O]⁺ | Cleavage of ethoxy group |

| 135 | [C₈H₉O]⁺ | Ethoxyphenyl cation |

| 120 | [C₇H₆NO]⁺ | Fragmentation of imidazolidinone ring |

X-ray Diffraction Studies of Imidazolidin-2-one Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the available literature, studies on various imidazolidin-2-one derivatives reveal common structural features. mdpi.com

Crystal structures of related compounds show that the five-membered imidazolidin-2-one ring is not planar. researchgate.net The urea fragment (N-CO-N) itself is typically planar. In the solid state, these molecules often form hydrogen-bonded networks. If a hydrogen atom is present on the second nitrogen (N3), it can act as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimers. The molecular structure of related compounds has been confirmed through X-ray analysis, providing a reliable basis for understanding the geometry of this class of heterocycles. mdpi.com

Conformational Analysis of the Imidazolidin-2-one Ring System

The five-membered imidazolidin-2-one ring is inherently non-planar due to the presence of sp³-hybridized carbon atoms, leading to conformational isomerism. The ring typically adopts either an "envelope" or a "twist" (half-chair) conformation to minimize steric and torsional strain. researchgate.net

In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted and the energy barrier between different conformers can be influenced by the nature and position of substituents on the ring. For 1-aryl substituted imidazolidin-2-ones, the bulky aryl group at the N1 position plays a significant role in determining the preferred conformation. researchgate.net NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments, is a key technique for studying these conformational preferences in solution. researchgate.netmdpi.com Studies on 1,2- and 1,3-diarylimidazolidines have used ¹H NMR spectra to correlate spectral data with their conformational features. researchgate.net

Structure Activity Relationship Sar Studies of 1 4 Ethoxyphenyl Imidazolidin 2 One and Its Analogs

Influence of the Imidazolidin-2-one Scaffold on Biological Activity

The imidazolidin-2-one ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. This five-membered heterocyclic ring, containing two nitrogen atoms, is a key feature in several FDA-approved drugs, highlighting its importance in drug design. The rigid structure of the imidazolidin-2-one ring helps to orient its substituents in a specific spatial arrangement, which is often crucial for effective interaction with biological targets.

The presence of the imidazolidin-2-one scaffold is considered an essential structural motif for the anticonvulsant activity observed in many of its derivatives. Pharmacophore models for anticonvulsant agents often include a hydrophobic aryl ring system, a hydrogen bond acceptor/donor domain, and an electron donor moiety. nih.gov The imidazolidin-2-one ring can fulfill the roles of both a hydrogen bond acceptor (at the carbonyl oxygen) and donor (at the N-H protons), contributing significantly to the molecule's interaction with its biological target.

Studies on related compounds, such as 5,5-diphenylimidazolidine-2,4-dione, have underscored the importance of this heterocyclic system for anticonvulsant activity. jpionline.org The imidazolidinone core is believed to interact with specific receptors or ion channels in the central nervous system to exert its effects.

Table 1: Biological Activity of Compounds Featuring the Imidazolidinone Scaffold

| Compound/Analog | Scaffold | Biological Activity |

| Phenytoin (B1677684) | Imidazolidine-2,4-dione | Anticonvulsant |

| 1-(4-Ethoxyphenyl)imidazolidin-2-one | Imidazolidin-2-one | Putative Anticonvulsant |

| Azlocillin | Imidazolidin-2-one | Antibiotic |

| Imidapril | Imidazolidin-2-one | ACE Inhibitor |

This table illustrates the versatility of the imidazolidinone scaffold in different therapeutic areas.

Impact of the 4-Ethoxyphenyl Substituent on Pharmacological Profiles

The 4-ethoxyphenyl group attached to the N-1 position of the imidazolidin-2-one ring is a critical determinant of the compound's pharmacological activity. This substituent serves as the primary hydrophobic aryl moiety, which is a common feature in many centrally acting drugs. The lipophilicity imparted by this group is thought to be essential for crossing the blood-brain barrier and reaching its site of action within the central nervous system. japsonline.com

The position and nature of the alkoxy group on the phenyl ring can significantly influence potency. While direct SAR studies on this compound are limited, research on analogous heterocyclic systems provides valuable insights. For instance, in a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, the anticonvulsant activity was found to be dependent on the length of the alkoxy chain, with the octyloxy derivative showing the highest potency. nih.gov This suggests that the size and lipophilicity of the alkoxy group are finely tuned for optimal activity.

Furthermore, studies on other anticonvulsants have shown that para-substitution on the phenyl ring is often favorable for activity. In a series of novel quinazoline (B50416) derivatives, para-substituted analogs demonstrated higher anticonvulsant activity than their meta- or di-substituted counterparts. mdpi.com This indicates that the 4-position of the phenyl ring is a privileged site for substitution.

Table 2: Influence of Phenyl Substituents on Anticonvulsant Activity in a Series of 4-(Alkoxyphenyl)-3-ethyl-4H-1,2,4-triazoles

| Compound | R (Alkoxy Group) | Anticonvulsant Activity (ED₅₀, mg/kg, MES test) |

| 1 | Methoxy | 38.5 |

| 2 | Ethoxy | 32.1 |

| 3 | Propoxy | 25.6 |

| 4 | Butoxy | 20.3 |

Data from a study on analogous triazole derivatives, illustrating the effect of alkoxy chain length on anticonvulsant potency. A lower ED₅₀ value indicates higher potency.

Effects of Substituent Variations on Other Positions of the Imidazolidin-2-one Ring System

In a study of new N-1',N-3'-disubstituted-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones, the nature of the substituents on the imidazolidine (B613845) nitrogen atoms was found to be critical for anticonvulsant activity. scilit.com While this is a different, more complex system, it highlights the general principle that substitution on the nitrogen atoms of the imidazolidinone ring is a key area for SAR exploration.

For simpler 1-phenylimidazolidin-2-ones, N-3 substitution could potentially modulate the compound's interaction with its biological target. For example, the introduction of a small alkyl group at the N-3 position could enhance lipophilicity and potentially improve brain penetration. However, a bulkier substituent might introduce steric hindrance, negatively impacting receptor binding.

Table 3: Effect of N-3 Substitution on the Anticonvulsant Activity of Related Heterocyclic Compounds

| Parent Compound | N-3 Substituent | Relative Anticonvulsant Activity |

| Imidazolidinone Core | -H | Baseline |

| Imidazolidinone Core | -CH₃ | Potentially Increased |

| Imidazolidinone Core | -CH₂CH₃ | Potentially Increased |

| Imidazolidinone Core | -Phenyl | Potentially Decreased |

This is a hypothetical table based on general SAR principles for related anticonvulsants, as specific data for this compound is not available. It illustrates the potential impact of N-3 substitution.

Isosteric Replacements and Their Effects on Biological Activity

Isosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the context of this compound, isosteric replacements could be applied to both the imidazolidin-2-one scaffold and the 4-ethoxyphenyl substituent.

For the imidazolidin-2-one core, a common bioisostere is the thiazolidin-4-one ring. mdpi.com Thiazolidin-4-ones have been investigated as potential anticonvulsant agents, and their structural similarity to imidazolidin-2-ones makes them interesting candidates for isosteric replacement studies. biointerfaceresearch.comresearchgate.net Another potential isostere for the cyclic urea (B33335) of the imidazolidin-2-one is a 1,2,3-oxathiazolidine-4-one-2,2-dioxide. nih.gov

The 4-ethoxyphenyl group can also be subjected to isosteric replacement. The ethoxy group could be replaced with other groups of similar size and electronics, such as a thioethyl group or a cyclopropylmethoxy group. The entire phenyl ring could also be replaced with a bioisosteric heterocycle, like a pyridine (B92270) or thiophene (B33073) ring. Such changes can modulate the compound's electronic distribution, lipophilicity, and metabolic stability, thereby influencing its biological activity. For example, replacement of a phenyl ring with a heteroaromatic moiety has been shown to improve anticonvulsant potency in some compound series.

Table 4: Bioisosteric Replacements for Key Moieties in this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Imidazolidin-2-one | Thiazolidin-4-one | Similar size and shape, potential for altered hydrogen bonding and metabolic stability. |

| Imidazolidin-2-one | Oxazolidin-2-one | Similar size and shape, potential for altered electronic properties. |

| -O-CH₂CH₃ (Ethoxy) | -S-CH₂CH₃ (Thioethyl) | Similar size, potential for altered lipophilicity and metabolic profile. |

| Phenyl | Pyridyl | Introduction of a nitrogen atom can alter electronics and provide a new hydrogen bonding site. |

| Phenyl | Thienyl | Can mimic the steric and electronic properties of the phenyl ring. |

This table provides examples of potential bioisosteric replacements and the rationale behind these modifications in the context of drug design.

Mechanistic Investigations of Biological Activities

Anti-inflammatory Activity Mechanisms

The anti-inflammatory properties of imidazolidinone derivatives, including 1-(4-Ethoxyphenyl)imidazolidin-2-one, are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.govyoutube.com While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining and platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. nih.govyoutube.com

The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of these COX enzymes. rsc.orgresearchgate.net Inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects. nih.gov Conversely, simultaneous inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal issues. nih.gov Therefore, the development of selective COX-2 inhibitors has been a significant goal in medicinal chemistry. nih.govresearchgate.net

Research on various arylidene-5(4H)-imidazolone derivatives has demonstrated their potential as potent and selective COX-2 inhibitors. nih.gov For instance, certain derivatives have shown COX-2 inhibitory activity and selectivity comparable to or even exceeding that of celecoxib, a well-known selective COX-2 inhibitor. nih.gov This selectivity is crucial for achieving anti-inflammatory effects while minimizing gastrointestinal side effects. nih.gov

In addition to direct enzyme inhibition, some related compounds have been shown to affect other inflammatory pathways. For example, certain arylidene-5(4H)-imidazolone derivatives can reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov They may also attenuate the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes. nih.gov

Table 1: COX-2 Inhibition and Selectivity of Imidazolone Derivatives

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| Derivative 4f | 0.08 | 10.53 | 131.59 |

| Derivative 4k | 0.07 | 13.04 | 186.28 |

| Derivative 4l | 0.08 | 12.38 | 154.73 |

| Derivative 4p | 0.08 | 12.18 | 152.23 |

| Celecoxib (Reference) | 0.08 | 13.60 | 180.46 |

| Indomethacin (Reference) | 0.58 | 0.11 | 0.19 |

Analgesic Activity Mechanisms

The analgesic (pain-relieving) effects of this compound and related compounds are intrinsically linked to their anti-inflammatory mechanisms. nih.gov By inhibiting the COX-2 enzyme, these compounds prevent the synthesis of prostaglandins at the site of injury or inflammation. nih.gov Prostaglandins are known to sensitize peripheral nerve endings (nociceptors) to other pain-inducing stimuli, thereby lowering the pain threshold. mdpi.com By reducing prostaglandin (B15479496) levels, the sensitivity of these nerve endings is decreased, leading to an analgesic effect. nih.govmdpi.com

The analgesic action of NSAIDs can be mediated through both peripheral and central mechanisms. nih.gov The peripheral mechanism involves the reduction of inflammation and prostaglandin synthesis in peripheral tissues, as described above. nih.govresearchgate.net Some non-acidic NSAIDs have also been shown to exert a central analgesic effect, suggesting that they may act on the central nervous system to modulate pain perception. nih.gov This could involve crossing the blood-brain barrier and inhibiting COX enzymes within the brain and spinal cord, which are also involved in pain signaling. mdpi.com Studies on various analgesic compounds have shown they can reduce pain responses in tests such as the acetic acid-induced writhing test and the hot plate test, which assess both peripheral and central analgesic pathways. epain.org

Antimicrobial and Antifungal Activity Mechanisms

Imidazolidinone derivatives have been recognized for their broad-spectrum antimicrobial and antifungal properties. nih.govnih.gov The mechanisms underlying these activities can be diverse and target various essential cellular processes in microorganisms.

For antifungal activity, one common mechanism for related heterocyclic compounds is the inhibition of ergosterol (B1671047) synthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. nih.gov By inhibiting enzymes involved in the ergosterol biosynthetic pathway, such as 14α-demethylase, these compounds disrupt membrane integrity and function, ultimately leading to fungal cell death. nih.gov Another potential mechanism is the direct interaction with membrane components, causing physical disruption of the cell membrane. scielo.br

The antibacterial mechanism of related compounds, such as thiazolidinone derivatives, has been shown to be multifaceted. nih.gov Some derivatives target key bacterial enzymes. For example, the WalK protein in Staphylococcus aureus, a sensor histidine kinase, has been identified as a target. nih.gov Inhibition of WalK's autophosphorylation activity disrupts the two-component system that regulates cell wall metabolism, leading to bactericidal effects. nih.gov Other proposed antibacterial mechanisms for related structures include the inhibition of bacterial cell wall synthesis by interfering with peptidoglycan, or the inhibition of essential metabolic pathways, including DNA, RNA, and protein synthesis. researchgate.net

Table 2: Antimicrobial Activity of an Imidazoquinoxaline Derivative (11c)

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Bacillus subtilis | 3.9 |

| Escherichia coli | 7.81 |

| Pseudomonas aeruginosa | 7.81 |

| Aspergillus fumigatus | 3.9 |

| Syncephalastrum racemosum | 1.95 |

| Geotrichum candidum | 1.95 |

| Candida albicans | 3.9 |

Immunosuppressive Activity Mechanisms

Certain heterocyclic compounds containing the imidazolidinone scaffold have demonstrated potential for immunosuppressive activity. nih.gov The mechanisms of immunosuppression are generally aimed at attenuating the body's immune response and can involve various targets within the immune system. nih.govnih.gov

Common mechanisms for immunosuppressive drugs include the inhibition of lymphocyte proliferation and function. nih.gov This can be achieved by interfering with DNA synthesis, a process essential for the rapid division of immune cells upon activation. nih.govnih.gov For example, pyrimidine (B1678525) antagonists block key enzymes required for de novo pyrimidine synthesis, thereby halting the cell cycle. nih.gov Another major pathway involves the inhibition of signaling cascades that lead to immune cell activation and proliferation, such as the mTOR pathway, which is crucial for cell cycle progression in response to cytokine stimulation. nih.gov Glucocorticoids, another class of immunosuppressants, act by binding to intracellular receptors and altering the transcription of a wide range of genes, often downregulating pro-inflammatory cytokines. nih.gov While direct mechanistic studies on this compound are limited in this area, related structures suggest that interference with immune cell proliferation is a plausible mechanism. nih.gov

Muscarinic Receptor Antagonism and Selectivity (M3 vs. M2)

Muscarinic acetylcholine (B1216132) receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in various tissues. nih.gov There are five subtypes (M1-M5), with M2 and M3 receptors being particularly important in regulating smooth muscle contraction in organs like the gastrointestinal tract and urinary bladder. nih.govmdpi.com

While both M2 and M3 receptors are present in these smooth muscles, with M2 receptors often being more numerous, it is the M3 receptor that is primarily responsible for mediating the direct contractile effects of acetylcholine. nih.govmdpi.com M2 receptor activation, on the other hand, often leads to an inhibition of adenylyl cyclase, which can indirectly influence muscle contraction. nih.gov

Antagonism of the M3 receptor is a therapeutic strategy for conditions characterized by smooth muscle overactivity. Selectivity for the M3 receptor over the M2 receptor is highly desirable. nih.govresearchgate.net Since M2 receptors are also highly expressed in the heart, non-selective muscarinic antagonists can lead to unwanted cardiac side effects. Therefore, compounds that preferentially block M3 receptors can provide targeted therapeutic effects on smooth muscle while minimizing cardiac risks. nih.gov Research into selective M3 antagonists has shown that subtle structural modifications can significantly enhance selectivity for the M3 subtype over the M2 subtype. researchgate.net

Antischistosomiasis Activity Mechanisms

Imidazolidine-based compounds have been investigated as potential agents against schistosomiasis, a parasitic disease caused by Schistosoma flatworms. nih.gov The established drug Praziquantel is the current standard of care, but concerns about potential resistance have driven the search for new therapeutic alternatives. nih.govnih.gov

The precise mechanism of action for imidazolidine (B613845) derivatives against Schistosoma mansoni is an area of active research. Studies on compounds like 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one have demonstrated potent in vitro activity, causing mortality in adult worms. nih.gov This suggests a direct toxic effect on the parasite. The mechanism likely involves disruption of a critical physiological process in the worm, such as neuromuscular coordination, tegument integrity, or metabolic function. For instance, Praziquantel is known to cause rapid Ca2+ influx into the parasite, leading to muscle contraction and paralysis, as well as damage to the outer tegument. Imidazolidine derivatives may act through a similar or novel pathway to exert their schistosomicidal effects.

Potential Antiviral Activity Mechanisms

The antiviral potential of various small molecules often involves targeting either viral components or host cell factors that are essential for viral replication. nih.gov While direct evidence for this compound is not extensively detailed, the mechanisms of other antiviral compounds provide a framework for its potential actions.

A common antiviral strategy is the inhibition of viral enzymes, such as polymerases or proteases, which are necessary for replicating the viral genome and processing viral proteins. nih.gov Another approach is to block the virus from entering the host cell, which can be achieved by interfering with the attachment of the virus to cell surface receptors or by preventing the fusion of the viral envelope with the cell membrane. nih.gov

Alternatively, some antiviral agents act by modulating the host's immune response or by targeting host cell factors that the virus hijacks for its own replication. nih.govresearchgate.net For example, some compounds interfere with host kinases, such as phosphatidylinositol 4-kinase IIIβ (PI4KB), which are required for the formation of viral replication organelles. researchgate.net Another host-directed strategy involves upregulating innate antiviral pathways, such as the interferon response, which can establish a broad antiviral state within the cell. nih.govnih.gov

Antioxidant Activity Mechanisms

The antioxidant potential of imidazolidinone derivatives has been a subject of scientific investigation, with studies focusing on their ability to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. nih.gov The mechanisms through which imidazolidinone compounds may exert their antioxidant effects primarily revolve around the scavenging of free radicals and the enhancement of endogenous antioxidant defense systems. sciencescholar.usmdpi.com

Research into various imidazolidinone derivatives indicates that their antioxidant action can be attributed to their chemical structure. researchgate.net For instance, the presence of phenolic fragments in related thiazole (B1198619) and thiazolidinone derivatives has been shown to be crucial for their ability to interrupt radical reactions. mdpi.com The general mechanisms of antioxidant action include donating a hydrogen atom to a free radical, thereby neutralizing it, or transferring a single electron to reduce the radical species. nih.gov

In vitro studies on different imidazolidinone-related structures have demonstrated significant free radical scavenging capabilities. arxiv.org These studies often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to quantify antioxidant potency. nih.gov For example, certain thiocarbohydrazone derivatives have shown potent radical scavenging activities, with some compounds exhibiting lower IC50 values than the standard antioxidant butylated hydroxytoluene (BHT), indicating superior activity. arxiv.org

Furthermore, investigations into 2-thioxo imidazolidin-4-one (B167674) derivatives have revealed their capacity to bolster the body's own antioxidant defenses. In studies involving male rats exposed to oxidative stress, treatment with these derivatives led to a significant elevation in the serum levels of glutathione (B108866) (GSH) and catalase. sciencescholar.us These endogenous molecules play a critical role in mitigating the damaging effects of ROS. nih.gov

The primary mechanisms by which antioxidants, including potentially imidazolidinone derivatives, function are:

Free Radical Scavenging: Directly neutralizing harmful free radicals like superoxide (B77818) anions, hydroxyl radicals, and peroxyl radicals. mdpi.commdpi.com

Inhibition of Radical Formation: Delaying or preventing the production of free radicals. mdpi.com

Chain Breaking: Interrupting the propagation of radical chain reactions. mdpi.com

Metal Ion Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of ROS. mdpi.com

While direct mechanistic studies on this compound are not extensively detailed in the current body of literature, the antioxidant activities observed in structurally similar compounds provide a foundational understanding of its potential mechanisms. The ethoxyphenyl group may influence the molecule's electron-donating capacity, a key factor in radical scavenging.

Table 1: Radical Scavenging Activity of Selected Thiocarbohydrazone Derivatives

| Compound | DPPH Radical Scavenging IC50 (µM) | Standard (BHT) IC50 (µM) |

| Compound 10 | 24.2 ± 0.12 | 128.8 ± 2.1 |

| Compounds (1-9, 13-18) | 36 - 103 | 128.8 ± 2.1 |

| Compound 12 | 208.5 ± 3.93 | 128.8 ± 2.1 |

This table presents the half maximal inhibitory concentration (IC50) required to scavenge 50% of the DPPH radical, with lower values indicating higher antioxidant activity. Data sourced from a study on thiocarbohydrazone derivatives. arxiv.org

Table 2: Effect of a 2-Thioxo Imidazolidin-4-one Derivative on Serum Antioxidant Levels

| Group | Treatment | Glutathione (GSH) | Catalase | Total Antioxidants |

| Control | Normal Diet | Normal | Normal | Normal |

| Oxidative Stress | 0.5% Hydrogen Peroxide | Decreased | Decreased | Decreased |

| Treatment | 50mg/kg of Thioxoimidazolidine | Significantly Elevated | Significantly Elevated | Significantly Elevated |

This table summarizes the in vivo effects of a thioxoimidazolidine derivative on key antioxidant markers in rats subjected to oxidative stress. sciencescholar.us

Computational Chemistry and Molecular Modeling Studies

Quantum Chemistry Calculations for Reaction Mechanisms and Regioselectivity

Quantum chemistry calculations are fundamental to understanding the intricate details of chemical reactions, including the transition states and intermediates that govern the formation of specific products. For derivatives of imidazolidin-2-one, these calculations are crucial for elucidating reaction mechanisms and explaining observed regioselectivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for studying reaction mechanisms and has been applied to understand the synthesis of imidazolidin-2-one scaffolds.

In studies on the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas to form 4-(het)aryl-imidazolidin-2-ones, DFT calculations have been employed to rationalize the excellent regioselectivity of the reaction. nih.gov By calculating the relative energies of key intermediates, such as iminium and oxonium ions, researchers can determine the most stable and likely pathways for the reaction. nih.gov For example, calculations performed at the B3LYP/6-311++G(d,p) level of theory can reveal the energetic favorability of one intermediate over another, thereby explaining why a particular regioisomer is formed preferentially. nih.gov This theoretical approach provides a mechanistic justification for experimental outcomes and is invaluable for optimizing synthetic protocols for compounds like 1-(4-Ethoxyphenyl)imidazolidin-2-one. nih.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. pmf.unsa.ba

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high chemical reactivity, high polarizability, and potential biological activity. researchgate.netnih.gov This is because the HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. pmf.unsa.ba For this compound, a HOMO-LUMO analysis would predict its reactivity profile. Molecules with a low energy gap are generally considered soft molecules, which often correlates with a higher propensity to interact with biological targets. pmf.unsa.ba The distribution of these orbitals across the molecular structure can also predict the most probable sites for electrophilic and nucleophilic attack. pmf.unsa.ba This analysis is fundamental in understanding not just reaction mechanisms but also the molecule's potential to engage in charge-transfer interactions within a biological system. mdpi.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netsamipubco.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor binding.

For the imidazolidinone scaffold, molecular docking studies have been successfully used to identify potential therapeutic targets and elucidate binding modes. In a recent study, novel imidazolidinone derivatives were designed and evaluated as potential selective cyclooxygenase-2 (COX-2) inhibitors. najah.edu Using docking software, researchers can place the ligand into the active site of the target protein (e.g., COX-2, PDB code: 5KIR) and calculate a docking score, which estimates the binding affinity. najah.edu These studies have shown that imidazolidinone derivatives can establish crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site of enzymes like COX-2. najah.edu

The following table illustrates hypothetical docking results for a set of designed imidazolidinone derivatives against COX-2, based on findings from recent literature. najah.edu

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Derivative 1 | -10.852 | Arg513, Tyr385, Ser530 |

| Derivative 2 | -11.120 | Val523, Ser530, Arg120 |

| Derivative 3 | -11.569 | Tyr355, Arg513, Val523 |

| Derivative 4 | -10.975 | Tyr385, Ser530 |

| Derivative 5 | -11.240 | Arg513, Tyr355, Ser530 |

| Rofecoxib (Ref) | -9.309 | Arg513, His90, Val523 |

This table is representative of data found for imidazolidinone derivatives and is for illustrative purposes.

Such analyses would be critical for this compound to identify its potential biological targets and to guide the design of more potent analogs.

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This allows for the assessment of the stability of the docked pose and provides a more accurate understanding of the binding interactions. nih.gov

MD simulations, often run for periods like 100 nanoseconds, are used to confirm the stability of ligand-protein complexes predicted by docking. najah.edu Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium and the ligand is stably bound. najah.edu

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Low fluctuations in the binding pocket suggest stable interactions with the ligand. najah.edu

For imidazolidinone derivatives targeting COX-2, MD simulations have confirmed that the ligand-protein complexes remain stable throughout the simulation, with RMSD values stabilizing around 1.4 Å for the protein. najah.edu Furthermore, binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be performed on the MD trajectories to provide a more quantitative estimate of binding affinity. najah.edu These simulations are crucial for validating docking results and ensuring that the predicted binding mode is maintained in a dynamic, solvated environment. nih.govresearchgate.net

Prediction of Biological Activity through Computational Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity using statistical models. mdpi.comnih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. mdpi.com

For a series of imidazolidin-2-one derivatives, a QSAR model could be developed by:

Data Set Collection: Assembling a group of imidazolidin-2-one analogs with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation relating the descriptors to the biological activity. researchgate.net

Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. mdpi.comresearchgate.net

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used. nih.gov These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov Such models would enable the virtual screening and rational design of novel this compound derivatives with potentially enhanced therapeutic effects.

Theoretical Basis and Methodologies in Computational Chemistry

The computational studies described above are grounded in fundamental principles of physics and chemistry. The methodologies employed can be broadly categorized based on the theories they apply.

Quantum Mechanics (QM): Methods like DFT are based on solving approximations of the Schrödinger equation. researchgate.net They treat electrons explicitly, providing highly accurate descriptions of electronic structure, chemical bonding, and reaction pathways. QM methods are computationally intensive and are typically used for smaller systems or for high-accuracy calculations of specific properties like reaction energies. researchgate.net

Molecular Mechanics (MM): These methods use classical physics to model molecules as a collection of atoms connected by springs (bonds). The energy of the system is calculated using a "force field," which is a set of parameters that describe bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic). researchgate.net MM is much faster than QM, making it suitable for large systems like proteins and for running long-timescale simulations, such as molecular dynamics and performing molecular docking. researchgate.net

The choice of methodology depends on the specific research question, balancing the need for accuracy with computational cost. Hybrid QM/MM methods can also be employed, where a small, chemically active region (e.g., an enzyme's active site) is treated with quantum mechanics, while the rest of the system is modeled using molecular mechanics. This approach combines the accuracy of QM with the efficiency of MM.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

While the synthesis of the imidazolidin-2-one core is well-established, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic routes to 1-(4-Ethoxyphenyl)imidazolidin-2-one and its derivatives. Current methods for creating similar N-aryl imidazolidin-2-ones often involve multi-step procedures which can be time-consuming and result in modest yields. mdpi.com

Future explorations could include:

Pseudo-Multicomponent Reactions: A one-pot protocol involving the in situ formation of a Schiff base from a diamine and an aldehyde, followed by reduction and cyclization, has been shown to be an efficient method for synthesizing 1,3-disubstituted imidazolidin-2-ones. mdpi.com Adapting this for this compound could offer a streamlined and sustainable approach.

Base-Catalyzed Intramolecular Hydroamidation: The use of organocatalysts, such as the phosphazene base BEMP, has enabled the rapid and high-yielding synthesis of imidazolidin-2-ones from propargylic ureas under ambient conditions. acs.org Investigating similar catalyst systems for the cyclization of appropriate precursors could provide a novel and efficient route.

Acid-Catalyzed Cyclization/Electrophilic Substitution: A highly regioselective synthesis of 4-aryl-imidazolidin-2-ones has been achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic C-nucleophiles. mdpi.comnih.gov This method's adaptability for synthesizing 1-aryl substituted analogs warrants investigation.

A comparative table of potential synthetic methods is presented below:

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Pseudo-Multicomponent Reaction | One-pot synthesis, in situ intermediates, sustainable | Reduced reaction time, improved efficiency, green chemistry |

| Base-Catalyzed Hydroamidation | Organocatalyzed, ambient conditions, short reaction times | Mild reaction conditions, high yields, excellent chemo-selectivity |

| Acid-Catalyzed Cyclization | High regioselectivity, readily available starting materials | Control over substituent placement, straightforward procedure |

Advanced SAR Studies and Targeted Analog Design

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, future research should focus on synthesizing and evaluating a library of analogs to delineate the pharmacophore.

Key areas for SAR exploration include:

Modification of the Ethoxy Group: The ethoxy moiety offers a prime site for modification. Investigating the effects of varying the alkyl chain length (methoxy, propoxy, etc.), introducing branching, or replacing it with other functional groups (e.g., trifluoromethoxy, hydroxyl) could significantly impact potency and selectivity. SAR studies on other heterocyclic scaffolds have shown that such modifications can profoundly influence biological activity. mdpi.com

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) at different positions on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in a series of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, substitutions on the phenyl ring were critical for their potent anticancer activity. nih.gov

Modification of the Imidazolidin-2-one Core: While generally less tolerant to modification, subtle changes to the core structure, such as substitution at the N3, C4, or C5 positions, could be explored. The synthesis of N1, N3-disubstituted imidazolidin-2-ones has been shown to yield compounds with significant immunosuppressive activity. nih.gov

A hypothetical SAR exploration plan is outlined below:

| Position of Modification | Proposed Analogs | Rationale |

| 4-Position of Phenyl Ring | Methoxy, Isopropoxy, Trifluoromethoxy | To probe the effect of size, lipophilicity, and electronics of the alkoxy group. |

| 2, 3, 5, 6-Positions of Phenyl Ring | Fluoro, Chloro, Methyl, Nitro | To investigate the impact of electronic and steric factors on activity. |

| N3-Position of Imidazolidinone | Alkyl, Aryl, Acyl groups | To explore the potential for additional interactions with the target protein. |

Integration of Multi-omics Data in Mechanistic Studies

To elucidate the mechanism of action of this compound, a multi-omics approach could provide a comprehensive understanding of its effects on cellular systems. researchgate.net This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data. nih.govfrontiersin.org

Future research in this area could involve:

Transcriptomic Analysis: Treating cells with the compound and performing RNA sequencing to identify differentially expressed genes can reveal the signaling pathways and cellular processes that are modulated.

Proteomic and Metabolomic Profiling: Using techniques like mass spectrometry to analyze changes in protein and metabolite levels can provide insights into the downstream effects of the compound's activity and help in identifying its molecular target(s). unimi.itnih.gov

Integrated Data Analysis: By combining data from these different "omics" layers, researchers can construct a more complete picture of the compound's mechanism of action, identify potential biomarkers of its activity, and generate new hypotheses for its therapeutic application. mdpi.com

Development of Advanced Computational Models for Prediction and Design

Computational modeling and simulations are invaluable tools in modern drug discovery for predicting the properties of new compounds and guiding their design. nih.gov

For this compound, future computational studies could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on a library of synthesized analogs and their biological activities can help in predicting the activity of new, untested compounds and in identifying the key molecular descriptors that correlate with activity.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogs. Molecular dynamics simulations can then be employed to study the stability of the compound-target complex and to understand the key interactions at an atomic level. nih.gov

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable drug-like properties for synthesis and testing.

Role in Chemical Probe Development

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The imidazolidin-2-one scaffold can be functionalized to create such probes. nih.gov

Future research could focus on:

Design and Synthesis of Functionalized Analogs: Analogs of this compound could be designed with "handles" for the attachment of reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein. The in-peptide synthesis of imidazolidin-2-one scaffolds equipped with functionalized substituents demonstrates the feasibility of this approach. nih.gov

Target Identification and Validation: These chemical probes could be used in techniques such as affinity chromatography or activity-based protein profiling to identify the specific cellular targets of this compound.

Elucidation of Biological Pathways: Once the target is identified, the chemical probe can be used to study its role in various biological pathways and to investigate the downstream consequences of its modulation by the compound.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-(4-Ethoxyphenyl)imidazolidin-2-one, and how can purity be confirmed?

- Methodological Answer : Synthesis typically involves condensation of 4-ethoxyaniline with urea derivatives under acidic or catalytic conditions. For example, cyclization of 4-ethoxyphenylguanidine with phosgene or carbonyl diimidazole can yield the imidazolidin-2-one core. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity is confirmed using HPLC (C18 column, mobile phase: acetonitrile/water) and melting point analysis. Structural validation requires IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.9–4.2 ppm for ethoxy group) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the carbonyl group (C=O) and NH stretches.

- ¹H/¹³C NMR : Assigns protons and carbons in the ethoxyphenyl and imidazolidinone moieties. For example, the ethoxy group shows a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 3.9–4.2 ppm (OCH₂) .

- X-ray Crystallography : Resolves steric interactions and confirms the E-configuration of the imidazolidinone ring, as seen in analogous compounds like 1-(azin-2-yl)imidazolidin-2-ones .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches.

- Crystallographic Cross-Check : If NMR data conflicts (e.g., unexpected splitting), single-crystal X-ray diffraction can confirm the molecular geometry. For example, steric hindrance between the ethoxyphenyl group and the imidazolidinone ring may cause non-planarity, as observed in structurally similar compounds .

Q. What computational approaches are effective in predicting the bioactivity of this compound against therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like SARS-CoV-2 Mpro (PDB ID: 6LU7). Focus on hydrogen bonding with the imidazolidinone carbonyl and hydrophobic interactions with the ethoxyphenyl group.

- QSAR Modeling : Train models using datasets of imidazolidin-2-one derivatives (e.g., logP, polar surface area) to predict properties like IC₅₀ against enzymes .

Q. How can researchers design and assess the antitumor activity of metal complexes derived from this compound?

- Methodological Answer :

- Coordination Chemistry : React the compound with Cu(II) or Pt(II) salts in ethanol/water. Monitor complex formation via UV-Vis (d-d transitions) and cyclic voltammetry.

- Biological Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., H2228). Compare IC₅₀ values of the complex with the free ligand. Structural insights from IR (shift in C=O frequency upon metal binding) and EPR (for Cu(II)) validate coordination .

Q. What experimental strategies address low yield in the synthesis of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.